Imidazole hydrochloride

描述

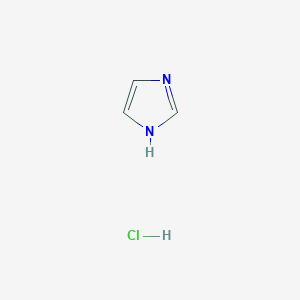

Imidazole hydrochloride is a derivative of imidazole, an organic compound with the formula C₃H₄N₂. Imidazole itself is a five-membered heterocyclic ring containing two nitrogen atoms at non-adjacent positions. This compound is a white or colorless solid that is highly soluble in water, producing a mildly acidic solution. It is widely used in various fields, including chemistry, biology, and medicine, due to its versatile chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: Imidazole hydrochloride can be synthesized through several methods. One common approach involves the reaction of imidazole with hydrochloric acid. The process typically involves dissolving imidazole in water and then adding hydrochloric acid to the solution. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using similar principles. The process may include additional steps such as purification and crystallization to ensure the final product’s purity and quality.

化学反应分析

Types of Reactions: Imidazole hydrochloride undergoes various chemical reactions, including:

Oxidation: Imidazole can be oxidized to form imidazole-2-carboxaldehyde.

Reduction: Reduction reactions can convert imidazole derivatives into more reduced forms.

Substitution: Imidazole can participate in nucleophilic substitution reactions, where one of its hydrogen atoms is replaced by another substituent.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed:

Oxidation: Imidazole-2-carboxaldehyde

Reduction: Reduced imidazole derivatives

Substitution: N-alkyl or N-acyl imidazole derivatives

科学研究应用

Medicinal Applications

Imidazole and its derivatives, including imidazole hydrochloride, have been extensively studied for their therapeutic potential across various medical fields.

Anticancer Activity

Imidazole derivatives have demonstrated significant anticancer properties. For instance, several compounds containing the imidazole scaffold have been synthesized and evaluated for their efficacy against various cancer cell lines. Notably, one study reported that a synthesized imidazole compound exhibited an IC50 of 0.75 μM against breast cancer cells (MCF-7), outperforming conventional chemotherapeutics like Doxorubicin . Furthermore, imidazole-based complexes have shown promise in inhibiting the proliferation of lung cancer cells, indicating their potential as effective anticancer agents .

Antimicrobial Properties

This compound has been recognized for its broad-spectrum antimicrobial activity. It has been used in formulations targeting bacterial infections, particularly those caused by resistant strains. The compound's mechanism involves disrupting bacterial cell wall synthesis, thus demonstrating potential in treating infections caused by pathogens such as Yersinia pestis and other resistant bacteria .

Anti-inflammatory Effects

Research has indicated that imidazole derivatives possess anti-inflammatory properties. These compounds can modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation . The ability of imidazole to interact with various receptors involved in inflammatory responses makes it a candidate for developing new anti-inflammatory drugs.

Biochemical Applications

This compound is also employed in various biochemical assays and experimental protocols due to its unique chemical properties.

Enzyme Activity Modulation

This compound is frequently used to study enzyme activities, particularly in assays involving octopine dehydrogenase (ODH). It serves as a buffer and stabilizer in enzymatic reactions, facilitating accurate measurements of enzyme kinetics . This application is crucial in understanding metabolic pathways and developing enzyme inhibitors.

Supramolecular Chemistry

The compound plays a significant role in supramolecular chemistry, where it forms complexes with metal ions and organic molecules. These complexes are being investigated for their potential applications in drug delivery systems and as imaging agents due to their enhanced stability and biocompatibility .

Recent Research Findings

Recent studies have expanded the understanding of this compound's applications:

- Antidiabetic Properties : Research has suggested that certain imidazole derivatives exhibit antidiabetic effects by modulating glucose metabolism pathways .

- Ion Channel Modulation : this compound has been shown to selectively block receptor-mediated calcium entry, highlighting its potential as a therapeutic agent for cardiovascular diseases .

- Development of New Therapeutics : Ongoing research focuses on synthesizing novel imidazole-based compounds with improved efficacy and reduced toxicity for various therapeutic applications, including cancer treatment and infection control .

Case Studies

Case Study 1: Anticancer Compound Development

A study synthesized six novel imidazole compounds that were tested against multiple cancer cell lines. One compound (C2) showed remarkable activity against breast cancer cells with an IC50 value significantly lower than traditional agents, indicating its potential as a new chemotherapeutic agent .

Case Study 2: Antimicrobial Efficacy

In a clinical setting, this compound was tested against Yersinia pestis, demonstrating effective inhibition of bacterial growth. This finding underscores the importance of imidazole derivatives in developing treatments for infectious diseases .

作用机制

The mechanism of action of imidazole hydrochloride involves its interaction with various molecular targets. In biological systems, imidazole derivatives can inhibit enzymes by binding to their active sites. For example, imidazole-based antifungal agents inhibit the enzyme lanosterol 14α-demethylase, disrupting the synthesis of ergosterol, an essential component of fungal cell membranes. This leads to the accumulation of toxic sterol intermediates and ultimately cell death.

相似化合物的比较

Imidazole hydrochloride can be compared with other similar compounds such as:

Benzimidazole: Contains a fused benzene ring and imidazole ring, used in antifungal and antiparasitic drugs.

Thiazole: Contains a sulfur atom in place of one nitrogen atom, used in the synthesis of vitamins and pharmaceuticals.

Pyrazole: Contains two adjacent nitrogen atoms, used in anti-inflammatory and analgesic drugs.

Uniqueness: this compound is unique due to its high solubility in water and its ability to act as both an acid and a base. This amphoteric nature allows it to participate in a wide range of chemical reactions, making it a versatile compound in various applications.

生物活性

Imidazole hydrochloride (ImHCl) is a vital compound in medicinal chemistry, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms. Its structure allows for significant electron density, facilitating interactions with various biological targets. The hydrochloride form enhances its solubility and bioavailability, making it a suitable candidate for pharmaceutical applications.

Biological Activities

This compound exhibits a broad spectrum of biological activities, including:

- Antimicrobial Activity : Effective against various bacterial and fungal strains.

- Anticancer Properties : Demonstrated cytotoxic effects on multiple cancer cell lines.

- Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines.

- Antidiabetic Effects : Potential in glucose metabolism regulation.

Antimicrobial Activity

Research indicates that imidazole derivatives possess significant antibacterial and antifungal properties. A study highlighted the effectiveness of imidazole compounds against resistant bacterial strains, showcasing their potential as new antimicrobial agents .

Anticancer Activity

This compound has been investigated for its anticancer properties through various mechanisms:

- Topoisomerase Inhibition : Compounds derived from imidazole have shown potent inhibition of topoisomerase II, crucial for DNA replication in cancer cells.

- Focal Adhesion Kinase (FAK) Inhibition : Certain imidazole derivatives selectively inhibit FAK, leading to reduced cancer cell proliferation and increased apoptosis .

Case Studies

Several studies have documented the efficacy of this compound in cancer treatment:

- Cytotoxicity Assays : A study evaluated the cytotoxic effects of imidazole derivatives on HEK 293 and Vero cells, revealing significant reductions in cell viability with LC50 values indicating high potency against kidney cancer cells .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| C1 | HEK 293 | 25 | Topoisomerase II inhibition |

| C2 | MCF-7 | 0.75 | Induces apoptosis |

| C3 | U87-MG | 0.37 | FAK inhibition |

| C4 | HeLa | 25.3 | CDK6 inhibition |

- In Vivo Studies : Imidazole derivatives have demonstrated significant anti-tumor activity in animal models, reducing tumor size and angiogenesis in Ehrlich ascites tumor-bearing mice .

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Enzymes : The electron-rich nature of imidazole allows it to interact with various enzymes, disrupting their function.

- DNA Binding : Certain derivatives stabilize G-quadruplex structures in DNA, inhibiting replication in cancer cells .

- Signal Pathway Modulation : Imidazole compounds can modulate key signaling pathways involved in cell proliferation and survival.

Therapeutic Applications

Given its diverse biological activities, this compound is being explored for various therapeutic applications:

- Cancer Therapy : As an adjuvant or standalone treatment in combination therapies.

- Infectious Diseases : Development of new antibiotics targeting resistant strains.

- Inflammatory Conditions : Potential use in treating chronic inflammatory diseases.

属性

IUPAC Name |

1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2.ClH/c1-2-5-3-4-1;/h1-3H,(H,4,5);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDIIGWSSTNUWGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80932890 | |

| Record name | 1H-Imidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80932890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White hygroscopic powder; [Sigma-Aldrich MSDS] | |

| Record name | Imidazole hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21029 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1467-16-9 | |

| Record name | Imidazolium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1467-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80932890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Imidazole, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.696 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMIDAZOLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52C2DIA291 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does imidazole hydrochloride interact with store-operated Ca2+ channels (SOCCs)?

A1: this compound, specifically the derivative SKF96365 (1-[β-[3-(4-methoxyphenyl)propoxy]-4-methoxyphenethyl]-1H-imidazole hydrochloride), acts as an inhibitor of SOCCs. [, , , , , , , , , ] It effectively blocks agonist-induced Ca2+ influx through SOCCs in various cell types, including vascular endothelial cells and HL-60 cells. [, ]

Q2: Does this compound influence TRP channel activity?

A2: Yes, research indicates that this compound derivatives, particularly SKF96365, can inhibit the activity of Transient Receptor Potential (TRP) channels. [, , , , ] For instance, SKF96365 has been shown to block TRPV2 activation by 2-aminoethoxydiphenyl borate (2-APB). [] Similarly, it suppresses capacitative Ca2+ entry in cells expressing the orexin receptor OX1R. []

Q3: Can this compound affect catecholamine release?

A3: Research suggests that this compound might indirectly influence catecholamine release. Studies on bovine adrenal medullary chromaffin cells reveal that SKF96365 inhibits a novel Ca2+ entry pathway activated by pituitary adenylate cyclase-activating polypeptide (PACAP). [] This pathway is associated with sustained catecholamine release, suggesting that blocking it with SKF96365 might indirectly affect catecholamine release. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C3H5ClN2, and its molecular weight is 104.55 g/mol.

Q5: How does this compound perform as a promoter in organic synthesis?

A6: this compound demonstrates efficiency as a promoter in organic synthesis. For instance, it has been successfully employed to synthesize 2,3-disubstituted-4(3H)-quinazolinones from o-aminobenzoic acid and DMF derivatives. []

Q6: Can this compound be used as a catalyst support?

A7: Yes, research indicates that polysiloxane microspheres functionalized with imidazole groups, derived from this compound, can act as effective supports for palladium catalysts. [] These supported catalysts demonstrate high activity in reactions like the hydrogenation of cinnamaldehyde. []

Q7: Has computational chemistry been used to study this compound?

A7: While the provided research articles primarily focus on experimental work, computational chemistry methods like molecular modeling and QSAR can be valuable for studying this compound. These techniques could help predict the binding affinities of this compound derivatives to target proteins, explore potential modifications to enhance their activity, and offer insights into their structure-activity relationships.

Q8: How do structural modifications of this compound affect its biological activity?

A9: Research suggests that specific structural modifications to this compound can significantly impact its biological activity. For example, introducing a naphthalene ring instead of a phenyl ring in medetomidine, leading to 4-[1-(1-naphthyl)ethyl]-1H-imidazole hydrochloride, resulted in enhanced potency in adrenergic systems. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。